

Commercial availability of 5-(3-Chlorophenyl)thiazol-2-amine

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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 1249447-08-2

Cat. No.: B1488213

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Commercial Availability & Technical Profile: **5-(3-Chlorophenyl)thiazol-2-amine**

Part 1: Executive Summary

Status: Specialty Building Block (Limited Commercial Availability) Primary Application: Kinase Inhibitor Scaffolding, Fragment-Based Drug Discovery (FBDD) Critical Technical Note: Regioisomer Alert. Market analysis reveals a frequent conflation between the requested 5-aryl isomer and the commoditized 4-aryl isomer (CAS 2103-99-3). Researchers must strictly verify the substitution pattern, as the synthesis pathways and biological activities differ fundamentally.

While the 4-isomer is available off-the-shelf from major distributors, **5-(3-Chlorophenyl)thiazol-2-amine** (CAS 1249447-08-2) is typically supplied by specialized heterocyclic building block vendors (e.g., BLD Pharm, Enamine) or requires custom synthesis via palladium-catalyzed cross-coupling.

Part 2: Chemical Identity & Profile

Feature	Specification
Chemical Name	5-(3-Chlorophenyl)thiazol-2-amine
CAS Number	1249447-08-2 (Distinct from 4-isomer: 2103-99-3)
Molecular Formula	C9H7ClN2S
Molecular Weight	210.68 g/mol
Structural Class	2-Amino-5-arylthiazole
Predicted LogP	-2.5 - 2.8
Solubility	Low in water; soluble in DMSO, DMF, MeOH (warm)
Purity Standard	≥95% (HPLC) for biological screening

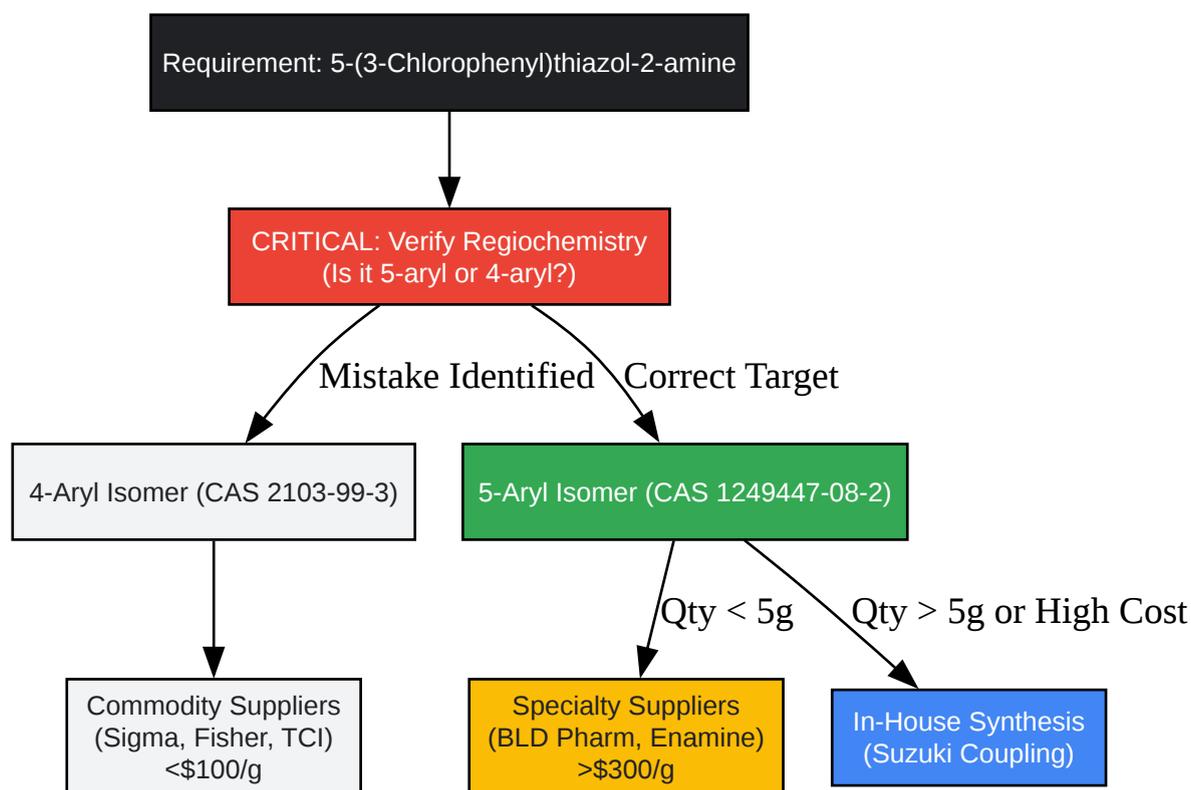
Part 3: Sourcing Landscape & Decision Matrix

The procurement strategy for this compound is defined by the "Make vs. Buy" decision. Unlike the 4-isomer, which is synthesized via the robust Hantzsch reaction, the 5-isomer requires more sophisticated chemistry, affecting its price and lead time.

Commercial Supply Chain

- Tier 1 (Stock Available): Specialized building block suppliers (e.g., BLD Pharm, ChemScene). Expect 100mg – 1g quantities.
- Tier 2 (Lead Time 2-3 Weeks): Custom synthesis houses. Often listed as "In Stock" but synthesized on demand.
- Tier 3 (Commodity): Sigma-Aldrich/Fisher typically stock the 4-isomer. Do not order part number 2103-99-3 if you require the 5-isomer.

Procurement Logic Diagram



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Figure 1: Procurement decision tree highlighting the critical regiochemistry check required to avoid purchasing the wrong isomer.

Part 4: Technical Synthesis Guide (The "Make" Option)

For drug development campaigns requiring >5g, in-house synthesis is often more cost-effective. The Hantzsch Thiazole Synthesis (alpha-haloketone + thiourea) cannot be used, as it exclusively yields the 4-aryl isomer.

Recommended Route: Suzuki-Miyaura Cross-Coupling This route ensures complete regiocontrol, placing the aryl group specifically at the C-5 position.

Reaction Scheme

- Starting Material A: 2-Amino-5-bromothiazole (commercially available or prepared by bromination of 2-aminothiazole).

- Starting Material B: 3-Chlorophenylboronic acid.
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Step-by-Step Protocol

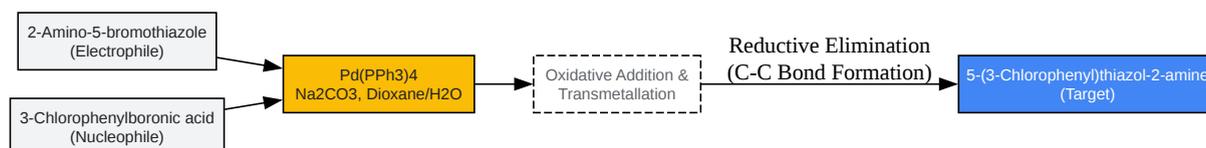
Materials:

- 2-Amino-5-bromothiazole (1.0 eq)
- 3-Chlorophenylboronic acid (1.2 eq)
- Pd(PPh₃)₄ (5 mol%)[1]
- Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
- Solvent: 1,4-Dioxane or DME (degassed)

Procedure:

- Setup: In a microwave vial or round-bottom flask, combine the bromothiazole, boronic acid, and palladium catalyst.
- Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3 cycles) to prevent homocoupling or oxidation.
- Solvation: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ solution.
- Reaction:
 - Microwave: Heat to 100°C for 30–60 minutes.
 - Thermal: Reflux (approx. 100°C) for 12–16 hours under N₂.
- Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Wash with water and brine.[2] Dry organic layer over MgSO₄.
- Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine group is polar; adding 1% TEA to the eluent may reduce tailing.

Synthesis Workflow Diagram



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Figure 2: Suzuki-Miyaura coupling pathway for the regioselective synthesis of the 5-aryl isomer.

Part 5: Quality Control & Validation

Because the 4-isomer is a common impurity (or mislabeled product), analytical validation is mandatory.

1. Proton NMR (¹H-NMR) Differentiation:

- 5-Isomer (Target): The thiazole ring proton is at position C-4. It typically appears as a sharp singlet around δ 7.5 - 7.9 ppm (solvent dependent).
- 4-Isomer (Common Impurity): The thiazole ring proton is at position C-5. This proton is more shielded and typically appears upfield, around δ 6.8 - 7.2 ppm.
- Validation Check: If your singlet is <7.2 ppm, you likely have the 4-isomer.

2. HPLC Purity:

- Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).
- Target Purity: >95% at 254 nm.

Part 6: References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [[Link](#)]

- Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α -Halogenketonen. *Berichte der deutschen chemischen Gesellschaft*, 20(2), 3118–3132. (Cited for exclusion of 4-isomer synthesis route).
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